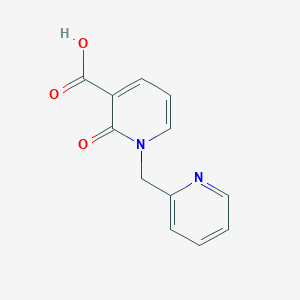

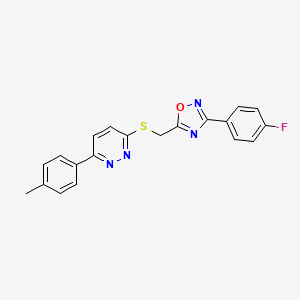

2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid" is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which is a structural motif found in various synthetic targets due to its potential biological activity. The papers provided discuss the synthesis and properties of related compounds, which can offer insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related 2-oxo-1,2-dihydropyridine derivatives has been explored through various methods. For instance, a one-pot synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives has been developed using ball milling under solvent-free and catalyst-free conditions, which is an environmentally friendly approach . Another study describes the synthesis of 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation-beta-iodination of amino acids, which could potentially be adapted for the synthesis of the compound . Additionally, a sequential aza-Wittig/cycloaddition/ring-transformation mechanism has been reported for the synthesis of (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives, which may provide insights into the synthesis of complex pyridine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the compound 2-oxo-1,2-dihydropyridine-1-acetic acid was characterized by elemental analysis, IR spectrum, and single-crystal X-ray diffraction, revealing a ketonic configuration without a betaine structure and the presence of intermolecular hydrogen bonds . This suggests that similar characterization methods could be applied to the compound of interest to determine its molecular configuration and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of related compounds under different conditions has been studied. Acid-catalyzed ring opening in pyrrolidine derivatives has been observed, leading to the formation of various products such as dibenzoxanthenes and diarylmethanes . This indicates that the compound may also undergo ring transformations under acidic conditions, which could be useful for further functionalization or for understanding its stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated. For instance, the crystal structure investigation of pyridine-2-(3'-mercaptopropanoic acid)-N-oxide revealed the importance of hydrogen bonding and π-π electron interactions in the molecular packing . These findings suggest that similar intermolecular forces may influence the physical properties of the compound , such as solubility, melting point, and crystal formation.

Applications De Recherche Scientifique

Hydrogen Bonding Studies A study focused on hydrogen bonding in related 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids, including compounds structurally similar to 2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid. The research found evidence of strong hydrogen bonding in these compounds, which is critical for understanding their chemical behavior and potential applications in various fields like pharmaceuticals and material sciences (Dobbin et al., 1993).

Synthesis Methods Another significant application is in the synthesis of novel compounds. For instance, a high-yielding one-pot ball milling method was developed for the synthesis of new derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid. This method is notable for its environmental and economic benefits due to its solvent-free and catalyst-free conditions, which is crucial for sustainable chemistry practices (M’hamed, 2015).

Spectroscopic Properties The spectroscopic properties of derivatives of pyridine carboxylic acids, which include compounds similar to this compound, have been extensively studied. These properties are essential for understanding the electronic structure of these compounds and their potential applications in areas such as optoelectronics and sensor development (Devi et al., 2020).

Crystal Structure Analysis Research has also been conducted on the crystal structure of similar compounds, providing insights into their molecular configurations. This knowledge is vital for the development of materials with specific properties, such as pharmaceuticals, catalysts, and materials for electronic devices (Zhao Jing-gui, 2005).

Safety and Hazards

Orientations Futures

The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Additionally, its physical and chemical properties could be studied in more detail. This could potentially lead to the development of new drugs or other useful compounds .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with ampa-type ionotropic glutamate receptors .

Mode of Action

Compounds with similar structures have been found to act as noncompetitive antagonists of ampa-type ionotropic glutamate receptors . They inhibit AMPA-induced increases in intracellular Ca2+ and selectively block AMPA receptor-mediated synaptic transmission, thus reducing neuronal excitation .

Biochemical Pathways

The inhibition of ampa receptors can affect glutamatergic neurotransmission, which plays a crucial role in the central nervous system .

Pharmacokinetics

Similar compounds have shown good oral bioavailability and a half-life suitable for once-daily dosing .

Result of Action

The inhibition of ampa receptors can reduce neuronal excitation, which may have therapeutic effects in conditions such as epilepsy .

Propriétés

IUPAC Name |

2-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-11-10(12(16)17)5-3-7-14(11)8-9-4-1-2-6-13-9/h1-7H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQQRWQKKUWSDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CC=C(C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B3002682.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinolin-2-yl)methanone](/img/structure/B3002686.png)

![(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B3002689.png)

![N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B3002690.png)

![3-Methyl-N-(2-methyl-1,3-thiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3002693.png)

![8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3002696.png)

![(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B3002701.png)